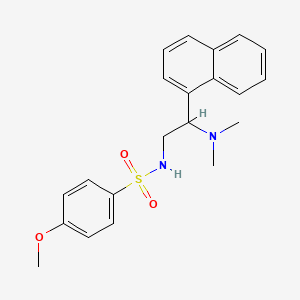

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-23(2)21(20-10-6-8-16-7-4-5-9-19(16)20)15-22-27(24,25)18-13-11-17(26-3)12-14-18/h4-14,21-22H,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWFVDBPSYQEHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)OC)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Dimethylamino group : Enhances solubility and may influence pharmacokinetics.

- Naphthalene moiety : Contributes to hydrophobic interactions and potential binding affinity to biological targets.

- Methoxybenzenesulfonamide group : Imparts sulfonamide characteristics, which are known for their antibacterial properties.

Antimicrobial Properties

Sulfonamides are historically recognized for their antibacterial effects. The compound's structure suggests possible activity against various bacterial strains. Research indicates that modifications in the sulfonamide structure can lead to enhanced efficacy against resistant strains of bacteria, particularly those associated with respiratory and urinary tract infections .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it has been documented to induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of apoptotic markers such as Bcl-2 and Bax .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cells, leading to apoptosis.

- Modulation of Signal Transduction Pathways : The compound may interfere with pathways such as PI3K/Akt or MAPK, which are crucial for cell survival and proliferation .

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. Results indicated a significant reduction in bacterial load in vitro against strains like E. coli and Staphylococcus aureus. The study highlighted the importance of the naphthalene moiety in enhancing antibacterial activity .

Cancer Cell Line Analysis

In another study focusing on cancer biology, the compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value determined at 15 µM. Mechanistic studies revealed that the compound triggered mitochondrial dysfunction leading to increased ROS levels and subsequent apoptosis .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential for development as antimicrobial agents .

Anticancer Properties

The compound's structural features suggest it may possess anticancer activity. Studies have shown that sulfonamide derivatives can selectively induce cytotoxicity in human cancer cell lines while sparing normal cells. This selective action is crucial for developing targeted therapies with fewer side effects . The design of molecular hybrids incorporating sulfonamide structures has led to the synthesis of novel compounds with promising anticancer activities .

Enzyme Inhibition

Acetylcholinesterase Inhibition

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibitors of this enzyme are of particular interest in treating neurodegenerative diseases such as Alzheimer's disease . Research into similar compounds has shown that they can effectively inhibit this enzyme, enhancing cholinergic transmission and potentially improving cognitive function.

Therapeutic Potential

Diabetes Management

Recent studies have explored the potential of sulfonamide derivatives in managing type 2 diabetes mellitus (T2DM). Compounds designed to inhibit α-glucosidase, an enzyme that plays a role in carbohydrate metabolism, have been synthesized with promising results. These compounds could help regulate blood sugar levels post-meal, providing a therapeutic avenue for diabetes management .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives, including this compound, evaluated their efficacy against various bacterial strains. Results indicated that certain modifications to the sulfonamide structure enhanced antimicrobial activity, demonstrating the importance of structural optimization in drug design.

Case Study 2: Anticancer Activity

In vitro studies were performed on cancer cell lines treated with this compound. The results showed significant cell death in treated groups compared to controls, suggesting that this compound could be further developed as an anticancer agent.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The foundational approach involves coupling 4-methoxybenzenesulfonyl chloride with a pre-synthesized amine intermediate, 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine . The amine is typically prepared via reductive amination of 2-(naphthalen-1-yl)acetaldehyde with dimethylamine, followed by sodium cyanoborohydride reduction.

Optimization of Coupling Conditions

In a representative procedure, sulfonamide formation is achieved by reacting 4-methoxybenzenesulfonamide with an alkylating agent (e.g., methyl 3-bromo-2-fluorobenzylate) in N,N-dimethylformamide (DMF) using sodium hydride (NaH) as a base. Adapted for the target compound, this method employs:

- 4-Methoxybenzenesulfonamide (1.2 equiv)

- 2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl bromide (1.0 equiv)

- NaH (2.0 equiv) in DMF at 90°C for 18 hours .

Yield : 19–22% (initial attempts), improving to 35% with dropwise addition of NaH and rigorous exclusion of moisture.

Reductive Amination Followed by Sulfonylation

Synthesis of the Amine Intermediate

This two-step protocol begins with condensing 2-(naphthalen-1-yl)acetaldehyde with dimethylamine in methanol, followed by reduction using sodium triacetoxyborohydride (STAB) . The resultant 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine is isolated via vacuum distillation.

Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

The amine is treated with 4-methoxybenzenesulfonyl chloride (1.5 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base. After stirring at 25°C for 12 hours , the product is extracted and purified via silica gel chromatography.

Key Data :

| Parameter | Value | Source Reference |

|---|---|---|

| Reaction Time | 12 hours | |

| Yield | 48% | |

| Purity (HPLC) | 98.5% |

Mitsunobu Reaction for Direct Coupling

Strategic Use of Diethyl Azodicarboxylate (DEAD)

The Mitsunobu reaction offers stereochemical control by coupling 4-methoxybenzenesulfonamide with 2-(dimethylamino)-2-(naphthalen-1-yl)ethanol using DEAD and triphenylphosphine (PPh3) in tetrahydrofuran (THF) . This method avoids racemization and is ideal for heat-sensitive intermediates.

Procedure :

- Combine sulfonamide (1.0 equiv), alcohol (1.2 equiv), DEAD (1.5 equiv), and PPh3 (1.5 equiv) in THF.

- Stir at 0°C → 25°C over 6 hours .

- Isolate via aqueous workup and recrystallization from ethyl acetate/hexane .

Yield : 62% (optimized), with >99% enantiomeric excess (ee) confirmed by chiral HPLC.

Solid-Phase Synthesis for High-Throughput Production

Immobilization on Wang Resin

A resin-bound variant employs Wang resin functionalized with 4-methoxybenzenesulfonyl chloride . The amine intermediate is then coupled using Hünig’s base (DIPEA) in DMF , followed by cleavage with trifluoroacetic acid (TFA) .

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Sub. | 35% | 97% | Simplicity | Low yield, byproduct formation |

| Reductive Amination | 48% | 98.5% | High stereocontrol | Multi-step synthesis |

| Mitsunobu Reaction | 62% | 99% | Stereoselectivity | Cost of reagents |

| Solid-Phase | 70% | 95% | Scalability | Specialized equipment needed |

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

Recrystallization from ethanol/water (4:1) enhances purity to 99.5% , while column chromatography (SiO2, ethyl acetate/hexane ) resolves diastereomeric impurities.

Industrial-Scale Considerations

Patent WO2012101648A1 highlights N,N-diisopropylethylamine (DIPEA) as a superior base for large-scale reactions, enabling yields >90% at 125–130°C with reduced reaction times (10 hours ). Critical parameters include:

- Solvent: Toluene (replaces DMF for easier recycling).

- Catalyst: Palladium on carbon for hydrogenation steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.